molecular formula C9H18N2 B042781 1-Cyclopentylpiperazine CAS No. 21043-40-3

1-Cyclopentylpiperazine

Cat. No. B042781
CAS RN: 21043-40-3
M. Wt: 154.25 g/mol
InChI Key: PVMCQBPJKPMOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylpiperazine is a compound used in the synthesis of quinolines as a new class of imidazole-free H3 receptor antagonists . It is also used to prepare a series of estrogen receptor modulators . The molecular formula of 1-Cyclopentylpiperazine is C9H18N2 .


Synthesis Analysis

1-Cyclopentylpiperazine is synthesized from available amino acids . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The optimized geometric parameters, conformational equilibria, normal mode frequencies, and corresponding vibrational assignments of 1-Cyclopentylpiperazine are theoretically examined by means of B3LYP hybrid density functional theory (DFT) method together with 6-31++G (d, p) basis set .


Chemical Reactions Analysis

The chemical reactions of 1-Cyclopentylpiperazine involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Cyclopentylpiperazine is a solid at 20°C . It has a molecular weight of 154.26 . Its melting point is 25°C and boiling point is 105°C/11 mmHg . The refractive index is 1.50 .

Scientific Research Applications

Pharmacology: Drug Synthesis

1-Cyclopentylpiperazine is a key intermediate in the synthesis of various pharmaceutical compounds. It has been used in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Its incorporation into drug molecules can enhance their pharmacokinetic profiles, including water solubility and bioavailability .

Material Science: Vibrational Spectroscopy Studies

In material science, 1-Cyclopentylpiperazine has been studied for its vibrational properties using FT-IR and Raman spectroscopy. These studies help in understanding the compound’s conformational stability and its potential energy distribution, which are crucial for designing materials with desired physical properties .

Chemical Synthesis: Heterocyclic Chemistry

This compound plays a significant role in heterocyclic chemistry as a building block for creating piperazine derivatives, which are important in synthesizing a wide range of biologically active molecules. It is particularly useful in C–H functionalization, which is a powerful tool for constructing complex molecules .

Industrial Applications: Manufacturing Processes

1-Cyclopentylpiperazine is utilized in industrial settings, particularly in the manufacturing processes of various chemicals. It is often handled under inert gas to prevent degradation and is stored at room temperature in a dark, cool place to maintain its stability .

Safety And Hazards

1-Cyclopentylpiperazine causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

1-cyclopentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMCQBPJKPMOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355565
Record name 1-cyclopentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperazine

CAS RN

21043-40-3
Record name 1-cyclopentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopentylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclopentylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Cyclopentylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Cyclopentylpiperazine
Reactant of Route 6
1-Cyclopentylpiperazine

Q & A

Q1: What do we know about the structural characteristics of 1-cyclopentylpiperazine?

A: While the provided research doesn't delve into the specific applications of 1-cyclopentylpiperazine, one study focuses on its vibrational characteristics. [] This research utilizes both experimental and theoretical methods to investigate the molecule's vibrational modes. Although the specific molecular weight and formula aren't explicitly mentioned, this study provides valuable spectroscopic data. This data can be used to identify the compound and understand its structural features based on its vibrational behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.